molecular formula C12H17NOS B14822980 2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline

2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline

Cat. No.: B14822980
M. Wt: 223.34 g/mol
InChI Key: UZDHMYPHCBTRCA-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is an organic compound with the molecular formula C12H17NOS and a molecular weight of 223.338 g/mol This compound features a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxyaniline with dimethyl sulfate and sodium hydride to introduce the N,N-dimethyl groups. The methylthio group can be introduced using methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methylthio group may interact with thiol-containing enzymes, affecting their function. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-N,N-dimethyl-4-(methylthio)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, while the methylthio group contributes to its potential biological activities .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylaniline

InChI

InChI=1S/C12H17NOS/c1-13(2)11-7-6-10(15-3)8-12(11)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

UZDHMYPHCBTRCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)SC)OC2CC2

Origin of Product

United States

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